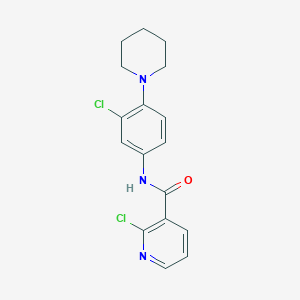![molecular formula C17H20ClNO3 B252711 2-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-phenylethanol](/img/structure/B252711.png)
2-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-phenylethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-phenylethanol is a chemical compound that has been widely used in scientific research for its potential applications in various fields. This compound is also known as harmalol, which is a derivative of harmine, a natural compound found in the seeds of Peganum harmala. Harmalol has been studied extensively for its pharmacological properties, including its effects on the central nervous system, cardiovascular system, and immune system.
科学的研究の応用
Harmalol has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of harmalol is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Harmalol has been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the breakdown of dopamine and other neurotransmitters. This inhibition leads to an increase in the levels of these neurotransmitters in the brain, which can help to alleviate the symptoms of these diseases.
Harmalol has also been studied for its potential anti-tumor properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
作用機序
The mechanism of action of harmalol is complex and involves several pathways. One of the primary mechanisms of action is the inhibition of monoamine oxidase, as mentioned earlier. Additionally, harmalol has been shown to act as an antagonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This antagonism can lead to an increase in the levels of serotonin in the brain, which can help to alleviate the symptoms of depression and anxiety.
Biochemical and Physiological Effects
Harmalol has several biochemical and physiological effects on the body. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which can lead to an increase in mood, motivation, and cognitive function. Harmalol has also been shown to decrease the levels of pro-inflammatory cytokines, which are involved in the immune response and can contribute to the development of chronic diseases.
実験室実験の利点と制限
One of the primary advantages of using harmalol in lab experiments is its high purity. The synthesis method yields harmalol with a purity of over 95%, making it suitable for use in a variety of experiments. Additionally, harmalol has been extensively studied, and its pharmacological properties are well understood.
One of the limitations of using harmalol in lab experiments is its potential toxicity. Harmalol has been shown to have cytotoxic effects on certain cell types, and care must be taken when using it in experiments. Additionally, harmalol has a relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for research on harmalol. One area of interest is its potential applications in the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration method for harmalol in these diseases.
Another area of interest is the development of new cancer therapies based on harmalol. Additional studies are needed to determine the mechanisms of action of harmalol in cancer cells and to identify the most effective dosage and administration method.
Conclusion
In conclusion, harmalol is a chemical compound that has been extensively studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Harmalol has shown promise in the treatment of neurodegenerative diseases and cancer, and further research is needed to determine its full potential in these areas.
合成法
The synthesis of harmalol can be achieved through several methods, including the reduction of harmine or the condensation of 3-chloro-4,5-dimethoxybenzaldehyde with phenylethylamine. One of the most common methods for the synthesis of harmalol is through the reduction of harmine using sodium borohydride. The reaction yields harmalol with a purity of over 95%, making it suitable for use in scientific research.
特性
製品名 |
2-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-phenylethanol |
|---|---|
分子式 |
C17H20ClNO3 |
分子量 |
321.8 g/mol |
IUPAC名 |
2-[(3-chloro-4,5-dimethoxyphenyl)methylamino]-1-phenylethanol |
InChI |
InChI=1S/C17H20ClNO3/c1-21-16-9-12(8-14(18)17(16)22-2)10-19-11-15(20)13-6-4-3-5-7-13/h3-9,15,19-20H,10-11H2,1-2H3 |
InChIキー |
YOEJTRBSWUDLSM-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNCC(C2=CC=CC=C2)O)Cl)OC |
正規SMILES |
COC1=C(C(=CC(=C1)CNCC(C2=CC=CC=C2)O)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B252636.png)

![4-Bromo-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B252640.png)

![N-[(2,4-dimethoxyphenyl)carbamothioyl]-3-propoxybenzamide](/img/structure/B252646.png)
![N-methyl-N-(3-{[3-(2-pyrimidinyloxy)benzyl]amino}propyl)amine](/img/structure/B252677.png)
![2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanol](/img/structure/B252678.png)
![[4-({[2-(2-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid](/img/structure/B252679.png)
![2-chloro-5-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]benzoic acid](/img/structure/B252681.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine](/img/structure/B252682.png)
![N-allyl-N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amine](/img/structure/B252683.png)
![N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine](/img/structure/B252684.png)